3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one

Friedel-Crafts acylation synthetic methodology reaction yield optimization

3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one (also referred to as 2',4'-dihydroxy-3-chloropropiophenone) is a β-chloro-2',4'-dihydroxypropiophenone derivative with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol. The compound is primarily employed as a synthetic intermediate, with its value derived from the strategic combination of a 2,4-dihydroxy-substituted aromatic ring and a β-chloro ketone side chain.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
CAS No. 151884-07-0
Cat. No. B3047990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one
CAS151884-07-0
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C(=O)CCCl
InChIInChI=1S/C9H9ClO3/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,11,13H,3-4H2
InChIKeyXGKGPMSVQJJUEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one (CAS 151884-07-0): A Dual-Functional Synthetic Intermediate for Chromanone and Homoisoflavonoid Synthesis


3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one (also referred to as 2',4'-dihydroxy-3-chloropropiophenone) is a β-chloro-2',4'-dihydroxypropiophenone derivative with the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol . The compound is primarily employed as a synthetic intermediate, with its value derived from the strategic combination of a 2,4-dihydroxy-substituted aromatic ring and a β-chloro ketone side chain. This dual functionality enables a regioselective Friedel-Crafts acylation of resorcinol followed by base-catalyzed intramolecular cyclization to yield 7-hydroxy-4-chromanone, the key precursor to the tetracyclic homoisoflavonoid brazilein and its pharmacologically active analogs [1]. The compound has been validated as a critical building block in multiple pharmaceutical patent filings, including Pfizer's US6117874 for benzopyran-based leukotriene B4 antagonists [2].

3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one (CAS 151884-07-0): Why Structural Analogs Cannot Substitute in Chromanone-Directed Synthesis


The compound's synthetic utility arises from the mandatory co-presence of two functional elements within a single molecular framework: the 2,4-dihydroxyphenyl moiety that directs the initial Friedel-Crafts acylation to the correct ring position and provides the phenolic oxygen for subsequent heterocycle formation, and the β-chloro leaving group that enables the base-catalyzed intramolecular cyclization to the chromanone core [1]. Neither 3-chloropropiophenone (CAS 936-59-4, lacking hydroxyl groups) nor 2',4'-dihydroxypropiophenone (CAS 5792-36-9, lacking the chloro leaving group) can execute this tandem sequence [2]. Attempted substitution with 3-chloropropionyl chloride introduces competing O-acylation pathways, over-reactivity, and regioselectivity challenges on resorcinol [3]. The specific molecular architecture of 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one is thus non-substitutable for synthetic routes requiring the sequential acylation-cyclization manifold that leads to 7-hydroxy-4-chromanone and downstream homoisoflavonoids, brazilein analogs, and benzopyran-based therapeutic candidates [1][3].

3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one (CAS 151884-07-0): Quantitative Differentiation Evidence for Scientific Procurement


Friedel-Crafts Acylation Yield: TFOH/Superacid Method (~89%) vs. Traditional Nencki/ZnCl₂ Conditions

The TFOH-catalyzed Friedel-Crafts acylation of resorcinol with 3-chloropropionic acid delivers 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one in approximately 89% yield as reported in the Yen et al. (2010) total synthesis of brazilein . In contrast, the traditional Nencki reaction employing ZnCl₂ as catalyst for acylation of resorcinol with propionic acid typically yields 2',4'-dihydroxypropiophenone in substantially lower yields (ca. 42–70% under optimized conditions) and with competing regiochemical outcomes . The superacid method provides both a higher isolated yield and the critical chloro functionality retained in the product, which is absent when propionic acid alone is used .

Friedel-Crafts acylation synthetic methodology reaction yield optimization

Tandem Acylation-Cyclization Capability: Exclusive to the β-Chloro-2',4'-dihydroxy Architecture

3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one is the only reported intermediate that can undergo direct base-catalyzed cyclization to 7-hydroxy-4-chromanone in 78% yield (2M NaOH, 0 °C to rt, 2 h) as demonstrated in the brazilein total synthesis [1]. The non-chlorinated analog 2',4'-dihydroxypropiophenone (CAS 5792-36-9) lacks the β-leaving group and cannot perform this cyclization under any conditions, making it synthetically inert for chromanone construction [2]. Conversely, 3-chloropropiophenone (CAS 936-59-4) cannot cyclize because it lacks the requisite ortho-hydroxy group to form the chromanone oxygen heterocycle [3]. The bifunctional architecture of the target compound is therefore uniquely enabling for the two-step resorcinol → propiophenone → chromanone sequence that underlies multiple medicinal chemistry programs [1][2].

chromanone synthesis intramolecular cyclization synthetic intermediate

Physicochemical Differentiation: Enhanced Polarity and Hydrogen-Bonding Capacity vs. Non-Hydroxylated 3-Chloropropiophenone

The target compound exhibits a calculated LogP of 1.91 and a polar surface area (PSA) of 57.53 Ų , reflecting the contribution of the two phenolic hydroxyl groups. In contrast, 3-chloropropiophenone (CAS 936-59-4) has a higher LogP of 2.23 and a drastically lower PSA of 17.07 Ų, and is classified as water-insoluble . The 1.32 LogP unit decrease and 40.46 Ų PSA increase of the target compound translate to measurably greater aqueous solubility and hydrogen-bonding capacity, which directly impacts reaction workup (aqueous extraction), chromatographic purification (silica gel polarity), and compatibility with aqueous-base cyclization conditions (2M NaOH) .

physicochemical properties LogP polar surface area solubility

Patent-Validated Intermediate Status: Explicit Designation in Pfizer US6117874 and Merck WO2006/83781

3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one is explicitly designated as 'compound 1' in Pfizer's US Patent 6117874, where it serves as the universal starting material for an entire genus of benzopyran-based leukotriene B4 (LTB4) antagonists [1]. The patent teaches its preparation from resorcinol and 3-chloropropionic acid using trifluoromethanesulfonic acid, followed by cyclization with sodium hydroxide to form the chromanone scaffold [1]. Separately, Merck & Co. patent WO2006/83781 A1 employs the identical compound as a key intermediate for related therapeutic agents . This dual-pharma validation distinguishes the compound from structurally similar but non-patented intermediates such as 2',4'-dihydroxypropiophenone, which has not been designated as a critical intermediate in any approved-drug synthesis pathway .

pharmaceutical patent LTB4 antagonist benzopyran synthesis industrial validation

Commercial Purity Specifications: Multi-Vendor Batch QC with NMR, HPLC, and GC Documentation

The compound is commercially available from multiple independent vendors with documented purity specifications of ≥95% (AKSci, Bidepharm) to 98% (Leyan), accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of multi-vendor availability with verified analytical documentation contrasts with the closest structural analog 2',4'-dihydroxypropiophenone, for which only single-vendor QC documentation is routinely available . The presence of the chloro substituent also provides a distinctive isotopic signature (³⁵Cl/³⁷Cl) detectable by mass spectrometry (LC/MS M+1 = 200/202), facilitating identity confirmation and purity assessment in procurement workflows [1].

quality control purity specification batch analysis procurement

3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one (CAS 151884-07-0): Evidence-Backed Procurement Scenarios for Research and Industrial Use


Total Synthesis of Brazilein and Homoisoflavonoid Analogs for Anticancer and Anti-Inflammatory Screening

This compound is the established entry point for the total synthesis of brazilein (1) and 14 analogs (1a–n) as described by Yen et al. (2010). The intermediate undergoes TFOH-catalyzed acylation of resorcinol (~89% yield) followed by NaOH cyclization to 7-hydroxy-4-chromanone (78% yield), which is elaborated through aldol condensation, epoxidation, reduction, and cyclization to yield the tetracyclic brazilein scaffold [1]. The most active analog (1b) exhibited IC₅₀ values of 1.2 µM (superoxide anion generation) and 1.9 µM (elastase release), and was 65-fold more potent than PMSF positive control [1]. Procurement of this intermediate directly enables the preparation of the entire compound library for structure-activity relationship (SAR) studies in cancer (KB, KBvin, A549, DU-145) and inflammatory disease models.

Synthesis of Benzopyran-Based LTB4 Antagonists for Respiratory and Inflammatory Disease Programs

Pfizer's US6117874 patent explicitly designates 2',4'-dihydroxy-3-chloropropiophenone as 'compound 1,' the universal precursor to a genus of benzopyran and benzo-fused LTB4 antagonists [2]. The intermediate is cyclized to the chromanone core, then further functionalized via triflate formation, palladium-catalyzed coupling, aldol condensation, and hydrogenation to access the full patent scope. Research groups pursuing LTB4 receptor antagonism for asthma, COPD, or inflammatory bowel disease can procure this single intermediate and access diverse patent space without developing de novo synthetic routes [2].

Preparation of Chalcone-Like 3-Benzylidenechroman-4-ones for Cytotoxic Agent Development

Letafat et al. (2013) demonstrated that the resorcinol → 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one → 7-hydroxy-4-chromanone sequence provides the core scaffold for poly-functionalized 3-benzylidenechroman-4-ones, a conformationally constrained chalcone class with anticancer activity [3]. The most potent compound (4a) exhibited IC₅₀ values ≤3.86 µg/mL against K562, MDA-MB-231, and SK-N-MC cancer cell lines, 6–17 times more potent than etoposide [3]. Procurement of the chloro-dihydroxy intermediate enables rapid access to this therapeutically relevant chemotype.

7-Aminoalkoxy Homoisoflavonoid Library Synthesis via Chromanone Alkylation

Asadipour et al. (2017) reported a catalytic two-step route to 7-aminoalkoxy homoisoflavonoids, wherein 7-hydroxy-4-chromanone (derived from the target compound) is reacted with aminoethylchlorides followed by aldol condensation with arylaldehydes under HCl catalysis . The resulting homoisoflavonoids show cytotoxic activities against human cancer cell lines. The target compound thus supports a modular synthetic platform where variations in both the aminoalkoxy side chain and the benzylidene aryl group can be explored independently for medicinal chemistry optimization .

Quote Request

Request a Quote for 3-Chloro-1-(2,4-dihydroxyphenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.